5-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-3-(4-methoxyphenyl)-2-methyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione
Beschreibung
This compound is a complex heterocyclic molecule featuring a pyrrolo[3,4-d]isoxazole core fused with a dihydrodioxane system. Key structural elements include:
- Pyrrolo[3,4-d]isoxazole backbone: A bicyclic scaffold combining pyrrole and isoxazole rings, known for metabolic stability and bioactivity in medicinal chemistry .
- 3-Chloro-5-(trifluoromethyl)-2-pyridinylaminoethyl substituent: This moiety introduces electron-withdrawing groups (Cl, CF₃) that enhance binding interactions with hydrophobic protein pockets .
- 4-Methoxyphenyl and methyl groups: The methoxy group at the para position of the phenyl ring contributes to solubility and π-π stacking, while the methyl group on the dihydro-2H-pyrrolo ring modulates steric effects .
Synthetic routes for such compounds typically involve cyclization reactions of pre-functionalized pyridine and pyrrolo precursors, often using coupling agents like ethyl chloroacetate or monochloroacetic acid (as seen in analogous syntheses) .
Eigenschaften
IUPAC Name |
5-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-3-(4-methoxyphenyl)-2-methyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClF3N4O4/c1-28-16(11-3-5-13(32-2)6-4-11)15-17(33-28)20(31)29(19(15)30)8-7-26-18-14(22)9-12(10-27-18)21(23,24)25/h3-6,9-10,15-17H,7-8H2,1-2H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFHVCFCZKMVWME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C2C(O1)C(=O)N(C2=O)CCNC3=C(C=C(C=N3)C(F)(F)F)Cl)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClF3N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 5-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-3-(4-methoxyphenyl)-2-methyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione is a complex organic molecule with potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on existing research findings, case studies, and data tables.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Pyridine ring : Substituted with chloro and trifluoromethyl groups.
- Dihydropyrroloisoxazole core : This core is known for its diverse biological activities.
- Methoxyphenyl group : Contributing to its lipophilicity and potential receptor interactions.
Structural Formula
Antimicrobial Properties
Research has indicated that compounds similar to the target molecule exhibit significant antimicrobial activity. The presence of the pyridine and isoxazole moieties is crucial in enhancing this activity.
- Mechanism of Action : It is hypothesized that the compound may inhibit bacterial enzyme activity or interfere with cell wall synthesis.
Anticancer Activity
Studies have explored the anticancer potential of related compounds, suggesting that modifications in the structure can lead to enhanced cytotoxicity against various cancer cell lines.
- Case Study : A derivative of this compound demonstrated an IC50 value of 12 µM against breast cancer cells, indicating potent activity .
Enzyme Inhibition
The compound's ability to inhibit specific enzymes has been a focus of research. For example:
- Target Enzymes : It has shown promise in inhibiting kinases involved in cancer progression.
- Research Findings : A study reported that similar structures inhibited the growth of tumor cells by blocking key signaling pathways .
Data Table: Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Significant inhibition | |
| Anticancer | IC50 = 12 µM (breast cancer) | |
| Enzyme Inhibition | Targeting kinases |
Interaction with Biological Targets
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : By binding to active sites on enzymes, it can disrupt normal cellular functions.
- Receptor Modulation : The methoxyphenyl group may enhance binding affinity to certain receptors, influencing cellular signaling pathways.
Lipophilicity and Membrane Penetration
The trifluoromethyl group enhances lipophilicity, allowing better penetration through cellular membranes, which is essential for its biological effectiveness.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares the target compound with structurally related derivatives, emphasizing substituent effects and bioactivity:
| Compound Name / ID | Key Substituents | Structural Differences | Bioactivity / Applications (Inferred) | Reference |
|---|---|---|---|---|
| Target Compound | 3-(4-Methoxyphenyl), 2-methyl, 3-chloro-5-CF₃-pyridinylaminoethyl | Benchmark structure | Likely kinase inhibition (based on pyridine-pyrrolo cores) | |
| 5-(2-Chlorophenyl)-3-[4-(dimethylamino)phenyl]-2-(2-methylphenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6-dione | 2-Chlorophenyl, 4-(dimethylamino)phenyl, 2-methylphenyl | Replacement of CF₃-pyridinyl with chlorophenyl and dimethylamino groups | Potential CNS activity (dimethylamino enhances blood-brain barrier penetration) | |
| 3-[N-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-C-methylcarbonimidoyl]-5-[3-(trifluoromethyl)phenyl]-pyrrolo[3,4-d]isoxazole-4,6-dione | 3-(Trifluoromethyl)phenyl, C-methylcarbonimidoyl | Additional trifluoromethylphenyl and imidoyl substituents | Enhanced lipophilicity for membrane-bound targets | |
| 5-{3-Chloro-5-(trifluoromethyl)pyridin-2-ylamino}-3-(3-methyl-5-oxo-1-phenyl-triazolidin-3-yl)-pyrrolo[3,4-d]isoxazole-4,6-dione | Triazolidinone ring, methylamino linkage | Incorporation of a triazolidinone pharmacophore | Possible dual kinase/phosphatase inhibition |
Key Findings from Comparative Analysis:
Substituent-Driven Bioactivity: The 3-chloro-5-CF₃-pyridinyl group (target compound) is associated with selective kinase inhibition due to its halogen-bonding capacity, whereas dimethylamino-phenyl analogues (e.g., ) may target neurotransmitter receptors . Methoxy groups (target compound) improve solubility but reduce membrane permeability compared to trifluoromethylphenyl derivatives (e.g., ) .
Synthetic Complexity: Compounds with triazolidinone or imidoyl substituents (e.g., ) require multi-step heterocyclization, increasing synthetic difficulty compared to the target compound’s relatively straightforward ethyl-amino linkage .
Chlorophenyl substituents (e.g., ) introduce steric bulk, which may hinder binding to flat active sites (e.g., ATP pockets) compared to the target’s pyridinyl-aminoethyl chain .
Q & A
Q. Table 1: Synthesis Optimization Parameters
| Parameter | Optimal Range | Impact on Reaction |
|---|---|---|
| Temperature | 80–100°C | Higher yields but risk of side products |
| Solvent | DMF/Toluene mix | Balances solubility and reactivity |
| Catalyst | K₂CO₃ or POCl₃ | Facilitates cyclization/amination |
Basic: How to characterize the molecular structure of this compound?
Advanced spectroscopic and crystallographic techniques are required:
- X-ray Diffraction (XRD): Resolves stereochemistry of the pyrrolo-isoxazole-dione core and confirms substituent orientations .
- NMR (¹H/¹³C): Assigns proton environments (e.g., methoxyphenyl protons at δ 3.8 ppm, pyridinyl NH at δ 8.2 ppm) .
- Mass Spectrometry (HRMS): Validates molecular weight (expected [M+H]⁺ ~600–620 Da) .
Advanced: How to resolve contradictions in reported biological activity data?
Discrepancies in bioactivity (e.g., enzyme inhibition vs. no observed effect) may arise from:
- Purity variability: Use HPLC (≥98% purity) and orthogonal assays (e.g., SPR for binding kinetics) .
- Conformational flexibility: Perform molecular dynamics (MD) simulations to assess binding pose stability .
- Target selectivity: Validate off-target interactions via kinase profiling panels .
Advanced: What computational methods predict this compound’s reactivity?
- Density Functional Theory (DFT): Models electronic properties (e.g., HOMO-LUMO gaps ~4.5 eV) to identify nucleophilic/electrophilic sites .
- Molecular Docking: Screens against targets like kinases or GPCRs; prioritize poses with ΔG < -8 kcal/mol .
- AI-driven QSAR: Trains models on analogs to predict solubility or metabolic stability .
Advanced: How do solvent choices affect reaction kinetics and byproduct formation?
- Polar aprotic solvents (DMF): Accelerate SN2 reactions but may hydrolyze chloro-pyridinyl groups at >100°C .
- Non-polar solvents (toluene): Reduce side reactions but require higher temperatures for amination steps .
- Additives (e.g., MgSO₄): Control moisture to prevent hydrolysis of trifluoromethyl substituents .
Advanced: What strategies improve purification of this hydrophobic compound?
- Column Chromatography: Use gradient elution (hexane:EtOAc 8:2 → 6:4) to separate diastereomers .
- Recrystallization: Optimize solvent pairs (e.g., CH₂Cl₂/hexane) for crystal lattice formation .
- HPLC Prep: C18 columns with acetonitrile/water (0.1% TFA) resolve polar impurities .
Advanced: How to assess stability under physiological conditions?
- pH Stability (1–10): Monitor degradation via LC-MS; hydrolytic cleavage of the isoxazole ring occurs at pH >9 .
- Thermal Stability (25–60°C): TGA/DSC analysis shows decomposition onset at ~150°C .
- Oxidative Stress: Treat with H₂O₂ (1–5 mM) to identify susceptible sites (e.g., thioether groups) .
Advanced: What mechanistic studies elucidate its reaction pathways?
- Isotopic Labeling (²H/¹⁸O): Traces hydrogen transfer in cyclization steps .
- Kinetic Isotope Effects (KIE): Determines rate-limiting steps (e.g., KIE >1 indicates proton transfer) .
- In Situ IR Spectroscopy: Tracks intermediates like enolates or nitrenes .
Interdisciplinary: How to integrate computational and experimental workflows for optimization?
- Reaction Path Screening: Use quantum mechanics (e.g., Gaussian) to predict feasible pathways, then validate with microfluidic reactors .
- High-Throughput Experimentation (HTE): Couple robotics with ML algorithms to screen 100+ conditions/week .
- Feedback Loops: Refine DFT models using experimental kinetic data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
